(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL
Overview
Description
(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL: is a chiral compound with significant importance in medicinal chemistry. It is a derivative of phenylpropanolamine and contains both an amino group and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzaldehyde.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with nitroethane to form 2-chloro-β-nitrostyrene.
Reduction: The nitro group in 2-chloro-β-nitrostyrene is reduced to an amino group using a reducing agent such as lithium aluminum hydride, resulting in 2-chloroamphetamine.
Hydroxylation: The final step involves the hydroxylation of 2-chloroamphetamine to form this compound. This can be achieved using a hydroxylating agent like osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.
Continuous Flow Reactors: To enhance the efficiency and yield of the synthesis process.
Chiral Resolution: Employing chiral catalysts or chiral chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-amino-3-(2-chlorophenyl)propanal.
Reduction: Formation of 2-amino-3-(2-chlorophenyl)propane.
Substitution: Formation of 2-amino-3-(2-hydroxyphenyl)propan-1-OL.
Scientific Research Applications
(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chiral compounds.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the release and reuptake of neurotransmitters such as dopamine and norepinephrine, thereby influencing mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-3-(4-chlorophenyl)propan-1-OL
- (2S)-2-Amino-3-(3-chlorophenyl)propan-1-OL
- (2S)-2-Amino-3-(2-bromophenyl)propan-1-OL
Uniqueness
(2S)-2-Amino-3-(2-chlorophenyl)propan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties compared to its analogs. The presence of the chlorine atom at the 2-position of the phenyl ring significantly influences its interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(2-chlorophenyl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYIMXKEQJVRSF-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CO)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290164 | |
Record name | (βS)-β-Amino-2-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103616-91-7 | |
Record name | (βS)-β-Amino-2-chlorobenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103616-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Amino-2-chlorobenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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